molecular formula C15H23N5O14P2 B1212986 ADP-ribose

ADP-ribose

Cat. No.: B1212986
M. Wt: 559.32 g/mol
InChI Key: SRNWOUGRCWSEMX-KEOHHSTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADP-ribose is an ester molecule formed into chains by the enzyme poly adenosine diphosphate ribose polymerase. It is created from cyclic adenosine diphosphate ribose by the CD38 enzyme using nicotinamide adenine dinucleotide as a cofactor. This compound binds to and activates the TRPM2 ion channel, making it a significant molecule in cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: ADP-ribose is synthesized from cyclic adenosine diphosphate ribose by the CD38 enzyme. This process involves the use of nicotinamide adenine dinucleotide as a cofactor . Another synthetic approach involves the stepwise assembly of the ribosyl adenosine framework by O-ribofuranosylation and subsequent N-glycosylation .

Industrial Production Methods: Industrial production methods for adenosine diphosphate ribose are not well-documented in the literature. the enzymatic synthesis using poly adenosine diphosphate ribose polymerase and CD38 enzyme is a potential method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ADP-ribose undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

ADP-ribose has numerous scientific research applications, including:

Mechanism of Action

ADP-ribose exerts its effects by binding to and activating the TRPM2 ion channel. This activation is dependent on the presence of nicotinamide adenine dinucleotide as a cofactor. The ribose sugar component of adenosine diphosphate ribose plays a crucial role in this activation process . Additionally, adenosine diphosphate ribose is involved in the regulation of various cellular processes, including DNA repair, transcription, and apoptosis .

Comparison with Similar Compounds

    Adenosine diphosphate: A nucleotide involved in energy transfer within cells.

    Cyclic adenosine diphosphate ribose: A molecule involved in calcium signaling.

    Nicotinamide adenine dinucleotide: A cofactor involved in redox reactions.

Uniqueness: ADP-ribose is unique in its ability to activate the TRPM2 ion channel, making it a potent agonist for this channel. Its role in cellular signaling and regulation of ion channels distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

SRNWOUGRCWSEMX-KEOHHSTQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Synonyms

5'-Diphosphoribose, Adenosine
Adenosine 5' Diphosphoribose
Adenosine 5'-Diphosphoribose
Adenosine Diphosphate Ribose
Adenosine Diphosphoribose
ADP Ribose
ADP-Ribose
ADPribose
Diphosphate Ribose, Adenosine
Diphosphoribose, Adenosine
Ribose, Adenosine Diphosphate
Ribose, ADP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ADP-ribose
Reactant of Route 2
Reactant of Route 2
ADP-ribose
Reactant of Route 3
ADP-ribose
Reactant of Route 4
ADP-ribose
Reactant of Route 5
ADP-ribose
Reactant of Route 6
ADP-ribose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.